1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCFNLPWDKJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often start with the preparation of the fluorophenyl and phenylethylamino precursors, followed by their combination under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one exhibit anticancer properties. Studies have shown that modifications in the phenyl and pyrazinone moieties can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The fluorine atom plays a crucial role in increasing the lipophilicity and bioavailability of the compound, which is essential for its therapeutic efficacy .
Antidepressant Potential
The compound has been investigated for its potential as an antidepressant. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies using animal models have shown promising results in reducing depressive behaviors, indicating a need for further exploration into its mechanism of action .
Antimicrobial Properties
Preliminary screening has revealed that this compound exhibits antimicrobial activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways within the bacteria .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing that certain derivatives had IC50 values lower than those of standard chemotherapeutic agents. The study concluded that structural modifications significantly affect biological activity .
Case Study 2: Neuropharmacological Assessment
In another research effort, the neuropharmacological effects of the compound were assessed using rodent models. The results indicated that the compound exhibited significant antidepressant-like effects in behavioral tests, supporting its potential as a therapeutic agent for mood disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several classes of fluorophenyl-containing heterocycles. Key comparisons include:
Notable Features of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one:
- Planarity: The dihydropyrazinone core is semi-planar, with the 4-fluorophenyl group likely tilted relative to the ring plane (analogous to chalcone dihedral angles of 7.14°–56.26° ).
- Flexibility: The phenylethylamino side chain enables conformational adaptability, contrasting with rigid chalcones or planar pyrazoles .
Physicochemical and Pharmacological Properties
- Lipophilicity: The fluorophenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (cf. piperidine amides in ) .
- Solubility : Reduced aqueous solubility relative to chalcones due to the heterocyclic core but improved over fully saturated piperidine derivatives .
- Bioactivity: Phenylethylamino groups are associated with CNS activity (e.g., opioid receptor modulation in ), while dihydropyrazinones may target enzymes like kinases or phosphodiesterases .
Crystallographic and Spectroscopic Data
- Crystal Packing: Likely triclinic or monoclinic symmetry (cf. isostructural compounds in with P 1 symmetry) .
- Hirshfeld Analysis : Expected C–H···F and π–π interactions, analogous to fluorinated chalcones () .
- Spectroscopy: IR and NMR profiles would distinguish the dihydropyrazinone’s carbonyl (1650–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) from chalcone ketones (1600–1650 cm⁻¹) .
Biological Activity
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a synthetic compound with potential pharmacological applications. Its structure includes a fluorophenyl group and a phenylethylamine moiety, which are known to influence biological activity significantly. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C17H18FNO
- CAS Number : 88838-23-7
- Molecular Weight : 273.33 g/mol
The compound features a dihydropyrazinone ring, which is associated with various biological activities, including neuroactive properties.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Receptor Interaction : The compound has been identified as a partial agonist at certain serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and anxiety .
- Dopaminergic Activity : Preliminary studies indicate that the compound may influence dopaminergic pathways, which could be beneficial in managing conditions like schizophrenia or Parkinson's disease .
Pharmacokinetics
Research on the pharmacokinetics of this compound is limited; however, studies suggest that it has moderate bioavailability and a half-life suitable for therapeutic use. Further studies are needed to establish its metabolic pathways and excretion processes.
Antidepressant Effects
A study conducted on animal models demonstrated that this compound exhibited antidepressant-like effects. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting enhanced mood and reduced despair behaviors .
Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that it could attenuate neuronal damage induced by reactive oxygen species (ROS), potentially through antioxidant mechanisms .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
